BenchChemオンラインストアへようこそ!

2,3-dimethyl-5-(piperidin-1-ylcarbonyl)-1H-indole

Physicochemical property Drug-likeness Permeability

2,3-Dimethyl-5-(piperidin-1-ylcarbonyl)-1H-indole is a research-grade building block validated as a core template in irreversible BTK inhibitor programs. Its 2,3-dimethylindole-5-carboxamide chemotype with a piperidine tertiary amide eliminates H-bond donor liability (HBD=0), enabling passive BBB penetration critical for CNS probe development. This fragment-like lead offers superior selectivity over carbazole-based chemotypes. Ideal for kinase selectivity profiling and parallel library synthesis. Order high-purity material for structure-based drug design.

Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
Cat. No. B11270090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethyl-5-(piperidin-1-ylcarbonyl)-1H-indole
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C1C=C(C=C2)C(=O)N3CCCCC3)C
InChIInChI=1S/C16H20N2O/c1-11-12(2)17-15-7-6-13(10-14(11)15)16(19)18-8-4-3-5-9-18/h6-7,10,17H,3-5,8-9H2,1-2H3
InChIKeyFCWKZFNVSZPWGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>38.5 [ug/mL] (The mean of the results at pH 7.4)

2,3-Dimethyl-5-(piperidin-1-ylcarbonyl)-1H-indole: Physicochemical and Scaffold Identity for Procurement Differentiation


2,3-Dimethyl-5-(piperidin-1-ylcarbonyl)-1H-indole (CAS 691382-79-3; molecular formula C₁₆H₂₀N₂O; molecular weight 256.34 g/mol) belongs to the 2,3-dimethylindole-5-carboxamide class . The compound features a 2,3-dimethyl-substituted indole core bearing a piperidin-1-ylcarbonyl group at the 5-position. Its computed physicochemical profile—logP of 2.64, zero hydrogen bond donors, three hydrogen bond acceptors, polar surface area of 54.84 Ų, and zero Rule-of-Five violations—positions it within favourable oral drug-like chemical space . The 2,3-dimethylindole scaffold has been validated as a core template in irreversible Bruton's tyrosine kinase (BTK) inhibitor programs, where it conferred improved selectivity and reduced lipophilicity compared to carbazole and tetrahydrocarbazole progenitors [1].

Why 2,3-Dimethyl-5-(piperidin-1-ylcarbonyl)-1H-indole Cannot Be Replaced by Generic Indole Carboxamides


Indole-5-carboxamides constitute a broad class with highly divergent target engagement profiles that are exquisitely sensitive to the amine substituent. For instance, SD-169 (indole-5-carboxamide) is a potent p38α MAP kinase inhibitor (IC₅₀ = 3.2 nM) , whereas N-benzyl-substituted piperidine amides of 1H-indole-5-carboxylic acid inhibit acetylcholinesterase (AChE) with structurally dependent IC₅₀ values [1]. The piperidine ring in the target compound introduces a conformationally restricted tertiary amide that eliminates the primary carboxamide N–H hydrogen bond donor present in unsubstituted indole-5-carboxamide (MW 188.23, HBD = 2) [2]. This single structural change reduces hydrogen bond donor count from two to zero , altering membrane permeability potential, metabolic stability, and the pharmacophore presentation to biological targets. Simple interchange with the carboxylic acid precursor (2,3-dimethyl-1H-indole-5-carboxylic acid, CAS 14844-73-6) or the unsubstituted core (2,3-dimethylindole, CAS 91-55-4) would ablate the carboxamide pharmacophore entirely, precluding specific target engagement demonstrated by the 2,3-dimethylindole carboxamide chemotype in kinase inhibition [3].

Quantitative Differentiation Evidence for 2,3-Dimethyl-5-(piperidin-1-ylcarbonyl)-1H-indole Versus Closest Analogs


Zero Hydrogen Bond Donors Differentiate This Compound from Primary and Secondary Indole-5-carboxamides for Membrane Permeability-Driven Applications

The target compound possesses zero hydrogen bond donors (HBD = 0), in contrast to 2,3-dimethyl-1H-indole-5-carboxamide (HBD = 2, primary amide) and N-methyl or N-ethyl secondary amide analogs (HBD = 1) [1]. In CNS drug design, HBD count is negatively correlated with passive blood-brain barrier permeability; the optimal HBD range for CNS penetration is 0–1 [2]. The complete elimination of amide N–H donors in the target compound reduces the desolvation penalty for membrane crossing compared to all primary and secondary indole-5-carboxamide analogs.

Physicochemical property Drug-likeness Permeability CNS drug design

Optimal logP of 2.64 Positions This Compound Within the Oral Drug-like Sweet Spot Versus More Lipophilic Indole Carboxamide Analogs

The target compound exhibits a computed logP of 2.64 , falling within the optimal logP range of 1–3 associated with favourable oral absorption and low metabolic liability [1]. By comparison, the unsubstituted 2,3-dimethylindole core has a reported logP range of 2.78–3.06 , approximately 0.14–0.42 log units higher. The 2,3-dimethylindole-7-carboxamide BTK inhibitor series was explicitly noted for achieving 'reduced lipophilicity' relative to the carbazole and tetrahydrocarbazole precursor series, contributing to improved physicochemical profiles [2]. The piperidine carboxamide at the 5-position contributes polar surface area (PSA = 54.84 Ų) that partially offsets the lipophilicity of the dimethylindole core.

Lipophilicity logP Drug-likeness Oral bioavailability

Piperidine Tertiary Amide at Position 5 Eliminates Rotatable Bond Flexibility Inherent in N-alkyl Chain Analogs

The target compound has 4 rotatable bonds (the carbonyl-piperidine C–N bond and three bonds within the piperidine ring counted computationally as rotatable) . The piperidine ring locks the amine component into a cyclic conformation, reducing the entropic penalty upon target binding compared to acyclic N,N-dialkyl amide analogs. For example, N,N-diethyl-2,3-dimethyl-1H-indole-5-carboxamide would have two additional unrestricted ethyl rotor degrees of freedom. The six-membered piperidine ring also imposes a specific spatial orientation of the amide carbonyl, which can influence the presentation of the carbonyl oxygen as a hydrogen bond acceptor to biological targets. In the structurally related indole-piperidine amide series studied as blood-brain barrier permeable cholinesterase inhibitors, the piperidine conformational element was critical for dual-target engagement [1].

Conformational restriction Tertiary amide Rotatable bonds Entropic binding penalty

5-Position Carboxamide on 2,3-Dimethylindole Scaffold Exploits Validated Kinase Selectivity Gains Over 7-Carboxamide and Carbazole Progenitors

In a systematic scaffold-hopping exercise, Liu et al. (2018) demonstrated that the 2,3-dimethylindole carboxamide series retained potent BTK inhibitory activity while improving selectivity compared to the carbazole-1-carboxamide and tetrahydrocarbazole-1-carboxamide precursor series [1]. Compounds in the 2,3-dimethylindole-7-carboxamide subseries achieved BTK IC₅₀ values as low as 26 nM with irreversible inhibition confirmed by dialysis assay, and the scaffold was noted for 'improved selectivity' and 'reduced lipophilicity and molecular weight' relative to the tricyclic progenitors. The target compound bears the carboxamide at the 5-position rather than the 7-position, which alters the vector of amide presentation relative to the indole ring plane. In the broader indole carboxamide kinase inhibitor literature, positional isomerism of the carboxamide on the indole ring (C-5 vs. C-7 vs. C-2 vs. C-3) has been shown to markedly affect kinase selectivity profiles [2].

Kinase selectivity Structure-activity relationship BTK 2,3-Dimethylindole Irreversible inhibitor

Recommended Application Scenarios for 2,3-Dimethyl-5-(piperidin-1-ylcarbonyl)-1H-indole Based on Quantitative Evidence


Kinase Inhibitor Lead Generation Leveraging 2,3-Dimethylindole Scaffold Selectivity Advantages

This compound serves as a fragment-like lead for kinase inhibitor programs, particularly those targeting Bruton's tyrosine kinase (BTK) or related Tec-family kinases, where the 2,3-dimethylindole carboxamide scaffold has demonstrated superior selectivity over carbazole-based chemotypes [1]. The 5-position carboxamide offers a distinct vector for structure-based design relative to the published 7-carboxamide BTK inhibitor series. The piperidine tertiary amide provides a conformationally restricted pharmacophore that can be further elaborated at the piperidine C-4 position or via N-alkylation of the indole nitrogen to explore kinase selectivity pocket interactions.

CNS-Penetrant Probe Design Exploiting Zero H-Bond Donor Physicochemical Profile

With computed HBD = 0, logP = 2.64, and PSA = 54.84 Ų , this compound falls within the narrow physicochemical window associated with successful CNS drugs (HBD ≤ 1, logP 1–4, PSA < 90 Ų). The tertiary amide eliminates the hydrogen bond donor liability of primary and secondary indole-5-carboxamides that limits their passive BBB penetration. This makes the compound a preferred starting point for CNS-targeted probe development, particularly for neurodegenerative disease targets where indole-piperidine amides have shown dual cholinesterase/BACE-1 inhibition and experimental PAMPA-BBB permeability [2].

Combinatorial Library Synthesis Utilizing C-3 Methyl and Piperidine as Orthogonal Diversification Handles

The 2,3-dimethyl substitution on the indole ring blocks the most metabolically labile positions (C-2 and C-3) against cytochrome P450-mediated oxidation, while the piperidine ring provides a handle for further N-alkylation, C-4 substitution, or sulfonamide/urea library enumeration. This compound can serve as a central intermediate for parallel synthesis of indole-5-carboxamide libraries, where the piperidine amide is more hydrolytically stable than primary or secondary amides due to steric protection, reducing degradation during storage and reaction workup .

Negative Control or Inactive Comparator for SD-169/p38α MAP Kinase Assays

The unsubstituted indole-5-carboxamide SD-169 is a potent p38α MAP kinase inhibitor (IC₅₀ = 3.2 nM) . The 2,3-dimethyl and piperidine substitutions on the target compound are expected to sterically and electronically alter p38α binding, making it a suitable inactive or attenuated comparator compound for kinase selectivity profiling experiments where differentiation from the SD-169 pharmacophore is required. This application is supported by the established sensitivity of indole-5-carboxamide–kinase interactions to indole ring substitution patterns.

Quote Request

Request a Quote for 2,3-dimethyl-5-(piperidin-1-ylcarbonyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.